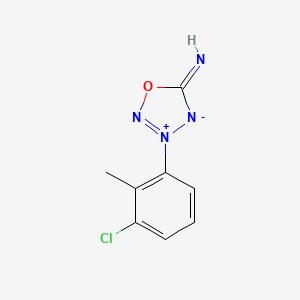

5-Amino-3-(3-chloro-2-methylphenyl)-1,2,3,4-Oxatriazolium chloride

CAS No.: 144575-27-9

Cat. No.: VC3734892

Molecular Formula: C8H7ClN4O

Molecular Weight: 210.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 144575-27-9 |

|---|---|

| Molecular Formula | C8H7ClN4O |

| Molecular Weight | 210.62 g/mol |

| IUPAC Name | 3-(3-chloro-2-methylphenyl)-1-oxa-2-aza-3-azonia-4-azanidacyclopent-2-en-5-imine |

| Standard InChI | InChI=1S/C8H7ClN4O/c1-5-6(9)3-2-4-7(5)13-11-8(10)14-12-13/h2-4,10H,1H3 |

| Standard InChI Key | RMOLLLQVHFKPLQ-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC=C1Cl)[N+]2=NOC(=N)[N-]2 |

| Canonical SMILES | CC1=C(C=CC=C1Cl)[N+]2=NOC(=N)[N-]2 |

Introduction

Chemical Properties and Structure

5-Amino-3-(3-chloro-2-methylphenyl)-1,2,3,4-Oxatriazolium chloride possesses specific chemical properties that define its behavior and potential applications. The compound is characterized by a heterocyclic structure containing oxygen and nitrogen atoms in a specific arrangement. The key chemical properties are summarized in Table 1 below.

Table 1: Chemical Properties of 5-Amino-3-(3-chloro-2-methylphenyl)-1,2,3,4-Oxatriazolium chloride

The structural formula of 5-Amino-3-(3-chloro-2-methylphenyl)-1,2,3,4-Oxatriazolium chloride features a five-membered oxatriazolium ring connected to a 3-chloro-2-methylphenyl substituent. The oxatriazolium ring contains nitrogen and oxygen atoms, which contribute to the compound's unique chemical properties and potential biological activities.

| Step | Reaction Type | Typical Reagents | Conditions |

|---|---|---|---|

| 1 | Formation of precursor | Appropriate acid derivatives and hydrazides | Room temperature to moderate heating |

| 2 | Cyclization | Cyclizing agents (e.g., POCl3) | Controlled temperature |

| 3 | Functional group modification | Various reagents depending on target substituents | Specific to each modification |

| 4 | Salt formation | Appropriate chlorinating agents | Controlled conditions |

For related compounds such as 1,3,4-oxadiazoles, the synthesis often involves benzohydrazide as a starting material, with subsequent reactions using cyclohexanoic acid in POCl3, followed by nitration and other modifications .

Structural Characterization

The structural characterization of 5-Amino-3-(3-chloro-2-methylphenyl)-1,2,3,4-Oxatriazolium chloride and related compounds typically involves various analytical techniques. While specific spectral data for this compound is limited in the available literature, related oxadiazole compounds are characterized using:

-

FT-IR spectroscopy - to identify functional groups and key structural features

-

1H NMR spectroscopy - to determine proton environments and confirm structure

-

13C NMR spectroscopy - to identify carbon environments

-

Mass spectrometry - to confirm molecular weight and fragmentation patterns

For related oxadiazole compounds, characteristic IR bands appear around 1500-1600 cm-1 for the oxadiazole ring, while 1H NMR shows distinctive patterns for aromatic protons and substituent groups .

Comparative Analysis with Related Compounds

5-Amino-3-(3-chloro-2-methylphenyl)-1,2,3,4-Oxatriazolium chloride shares structural similarities with several classes of heterocyclic compounds. The following table provides a comparative analysis:

Table 4: Comparison with Related Heterocyclic Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume